3-Ethyl-4-(hydroxymethyl)oxolan-2-one
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Overview
Description
3-Ethyl-4-(hydroxymethyl)oxolan-2-one is a chemical compound with the molecular formula C7H12O3 It is a derivative of oxolan-2-one, featuring an ethyl group at the third position and a hydroxymethyl group at the fourth position
Scientific Research Applications
3-Ethyl-4-(hydroxymethyl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving lactones.
Industry: Used in the production of specialty chemicals and materials.
Future Directions
While specific future directions for 3-Ethyl-4-hydroxymethyldihydro-furan-2-one are not available, there is ongoing research into furanones and related compounds. For instance, there is interest in the development of biotechnological processes for the synthesis of these compounds . Additionally, there is potential for the use of furan and acetic anhydride in the synthesis of 2,5-FDCA, a bio-based alternative to terephthalic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(hydroxymethyl)oxolan-2-one can be achieved through several methods. One common approach involves the reaction of 3-ethyl-4-hydroxybutanoic acid with a suitable dehydrating agent to form the lactone ring. This reaction typically requires an acidic catalyst and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process may include steps such as esterification, cyclization, and purification to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-(hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The lactone ring can be reduced to form a diol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-Ethyl-4-carboxyloxolan-2-one
Reduction: 3-Ethyl-4-(hydroxymethyl)butane-1,4-diol
Substitution: Various substituted derivatives depending on the nucleophile used
Mechanism of Action
The mechanism of action of 3-Ethyl-4-(hydroxymethyl)oxolan-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The lactone ring can undergo hydrolysis under physiological conditions, releasing the active hydroxymethyl group.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-4-(hydroxymethyl)oxolan-2-one
- 3-Acetyl-4-(hydroxymethyl)oxolan-2-one
- (3R,4R)-3-[(1S)-1-hydroxyalkyl]-4-(hydroxymethyl)oxolan-2-one
Uniqueness
3-Ethyl-4-(hydroxymethyl)oxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-ethyl-4-(hydroxymethyl)oxolan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-6-5(3-8)4-10-7(6)9/h5-6,8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOVQXMIXPSZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(COC1=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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